4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol
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Overview
Description
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-hydroxypyridine, the compound undergoes electrophilic substitution to introduce the phenyl group.
Sulfonylation: The phenyl group is then sulfonylated using a sulfonyl chloride reagent, such as pyrrolidin-1-ylsulfonyl chloride, under basic conditions.
Final Assembly: The final step involves the coupling of the sulfonylated phenyl group with the pyridine ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridin-2-one derivatives.
Reduction: Formation of pyrrolidin-1-ylphenyl sulfide.
Substitution: Formation of various substituted phenyl or pyridine derivatives.
Scientific Research Applications
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar in structure but with a nitrile group instead of a hydroxyl group.
4-(Pyrrolidin-1-yl)phenylmethanol: Similar but with a methanol group instead of a pyridine ring.
4-(Pyrrolidin-1-yl)phenylsulfone: Similar but with a sulfone group instead of a sulfonyl group.
Uniqueness
4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is unique due to its combination of a pyridine ring and a sulfonyl group, which provides distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-11-13(7-8-16-15)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYBDOJQQBNQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683253 |
Source
|
Record name | 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-37-5 |
Source
|
Record name | 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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